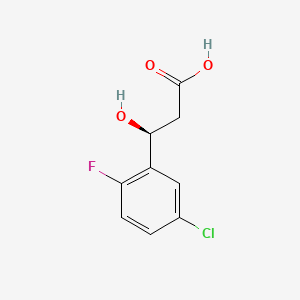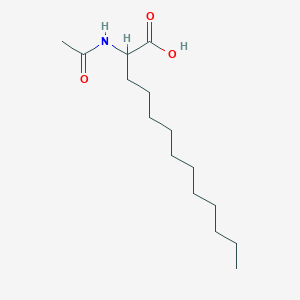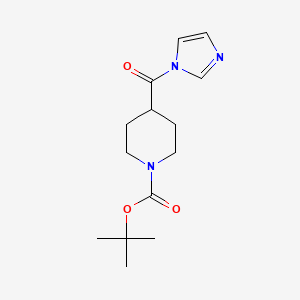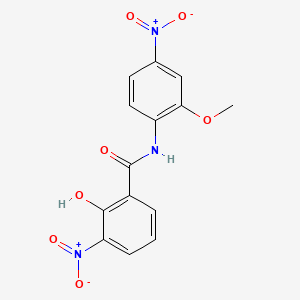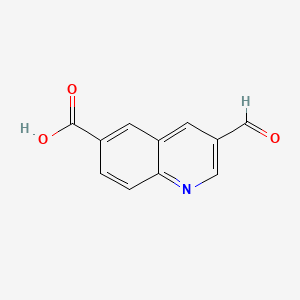
3-Formylquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formylquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure with formyl and carboxylic acid functional groups at the 3 and 6 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylquinoline-6-carboxylic acid typically involves the functionalization of a quinoline derivative. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of quinoline. This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product.
Another approach involves the oxidation of 3-methylquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反应分析
Types of Reactions
3-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions
Major Products
Oxidation: 3-Carboxyquinoline-6-carboxylic acid
Reduction: 3-Hydroxymethylquinoline-6-carboxylic acid
Substitution: Various esters and amides of this compound
科学研究应用
3-Formylquinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
作用机制
The mechanism of action of 3-Formylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease pathways. The formyl and carboxylic acid groups can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding, leading to the modulation of biological activity.
相似化合物的比较
Similar Compounds
- 3-Formylquinoline-4-carboxylic acid
- 3-Formylquinoline-8-carboxylic acid
- 3-Methylquinoline-6-carboxylic acid
Uniqueness
3-Formylquinoline-6-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and material science that may not be achievable with other similar compounds.
属性
分子式 |
C11H7NO3 |
|---|---|
分子量 |
201.18 g/mol |
IUPAC 名称 |
3-formylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-7-3-9-4-8(11(14)15)1-2-10(9)12-5-7/h1-6H,(H,14,15) |
InChI 键 |
QMFLVYPGQQPIDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)

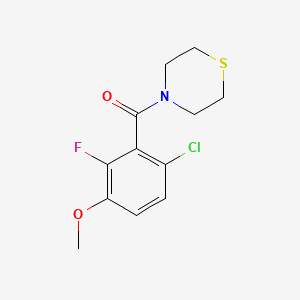

![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)

